N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a benzimidazole-containing benzamide derivative characterized by a sulfamoyl group (SO₂N) substituted with diisobutyl groups at the para position of the benzamide ring. The benzimidazole moiety, a bioisostere of purine, contributes to interactions with biological targets such as kinases and proteases, making it relevant for therapeutic applications .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3S/c1-19(2)17-32(18-20(3)4)36(34,35)22-15-13-21(14-16-22)28(33)31-24-10-6-5-9-23(24)27-29-25-11-7-8-12-26(25)30-27/h5-16,19-20H,17-18H2,1-4H3,(H,29,30)(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKNQPHRKGEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, organometallic reagents
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Applications
Research has shown that compounds containing benzimidazole derivatives exhibit significant antimicrobial activity. A study focusing on similar benzimidazole derivatives highlighted their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves inhibition of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis, which is essential for microbial growth .
Case Study:
A derivative of benzimidazole was tested against multiple bacterial strains, demonstrating minimum inhibitory concentrations (MIC) ranging from 1.27 µM to 2.65 µM for effective strains . Such findings suggest that N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide could potentially serve as a lead compound for developing new antimicrobial agents.
Anticancer Applications
The anticancer properties of benzimidazole derivatives have been extensively studied. The compound's structure allows it to interact with cellular targets involved in cancer progression. In vitro studies have shown that such compounds can induce apoptosis in cancer cells, making them promising candidates for cancer therapy.
Case Study:
In a recent evaluation, a related benzimidazole derivative exhibited an IC50 value of 4.53 µM against human colorectal carcinoma cells (HCT116), surpassing the efficacy of established chemotherapeutics like 5-fluorouracil (IC50 = 9.99 µM) . This suggests that this compound may possess similar or enhanced anticancer activity.
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. Additionally, the sulfamoyl group can interact with various biological pathways, leading to the modulation of cellular processes .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural and physicochemical features of the target compound with related analogues:
Key Observations :
- Acid-Base Properties: The sulfamoyl group (pKa ~10.5) is less basic than the benzimidazole amino groups (pKa ~12.0 in compound 2a), affecting solubility and ionization under physiological conditions .
- Thermal Stability : Compounds with benzimidazole cores (e.g., 2a) exhibit high thermal stability (melting points >300°C), suggesting robust structural integrity .
Spectroscopic Characterization
- IR Spectroscopy : Sulfamoyl groups (SO₂N) exhibit characteristic S=O stretches at 1150–1350 cm⁻¹, distinct from sulfonamide (SO₂NH) bands at 1243–1258 cm⁻¹ in compounds like 2c .
- ¹H NMR : Diisobutyl protons in the target compound resonate as multiplet peaks at δ 0.8–1.2 ppm, absent in simpler analogues like the bromo derivative .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-diisobutylsulfamoyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that create the benzimidazole core and introduce the sulfamoyl group. The compound can be synthesized using methods similar to those described for other benzimidazole derivatives, which have shown promising biological activities .
Biological Activity
Antitumor Activity
Recent studies have indicated that compounds containing the benzimidazole moiety exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines. Notably, compounds with similar structural features demonstrated IC50 values in the low micromolar range against lung cancer cell lines (A549 and HCC827), indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 8 | A549 | 6.75 |
| 8 | HCC827 | 6.26 |
| 12b | Hu Topo I | 16 |
Mechanism of Action
The proposed mechanism of action for these benzimidazole derivatives often involves the inhibition of DNA topoisomerases, which are crucial for DNA replication and transcription. For example, compound 12b was shown to inhibit human topoisomerase I at an IC50 comparable to that of camptothecin, a well-known chemotherapeutic agent . This interaction leads to DNA damage and subsequent cell cycle arrest in the G2/M phase, impeding cancer cell proliferation.
Antimicrobial Activity
In addition to antitumor effects, some benzimidazole derivatives have demonstrated antimicrobial properties. Compounds structurally related to this compound were evaluated for their activity against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 1.56 µg/mL . This suggests potential applications in treating tuberculosis and other infectious diseases.
Case Studies
A study investigating a series of novel benzimidazole derivatives found that compounds with specific substituents on the phenyl ring exhibited enhanced biological activity. For instance, compounds with electron-donating groups showed improved binding affinity to DNA and greater cytotoxicity against cancer cells compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal catalysts and reaction conditions for synthesizing benzimidazole-derived benzamides?
- Methodological Answer : One-pot synthesis using CBr₄ as a catalyst in acetonitrile at 80°C achieves high atom economy (78% yield) by promoting C–N bond formation. This avoids traditional drawbacks like multi-step reactions or transition metal catalysts . For hydrazine derivatives, stepwise protocols involving hydrazine hydrate in methanol and subsequent condensation with aldehydes/ketones are effective, with IR and NMR validating intermediates .
Q. How can intermediates and final products be purified and characterized to ensure structural fidelity?
- Methodological Answer : Recrystallization (e.g., methanol) is critical for purity. Structural confirmation requires multi-spectral analysis:
- IR : Identify functional groups (e.g., S-H at 2634 cm⁻¹, N-H at 3395 cm⁻¹ in benzimidazole intermediates) .
- NMR : Confirm aromatic protons (δ7–8 ppm) and substituent integration (e.g., diisobutylsulfamoyl groups at δ1.2–1.5 ppm).
- HRMS : Validate molecular formulas (e.g., [M+H]⁺ peaks within ±0.4% theoretical values) .
Q. What spectroscopic techniques are essential for assessing purity and regioselectivity?
- Methodological Answer :
- ¹³C NMR : Resolves aromatic carbons (e.g., shifts at δ151.93 for N=C-N in benzimidazole rings) .
- ESI-MS : Detects byproducts (e.g., unreacted hydrazine derivatives).
- Elemental Analysis : Quantifies deviations in C/H/N/S composition (<±0.4%) to confirm stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of benzimidazole derivatives with enhanced bioactivity?
- Methodological Answer :
- Functional Group Modulation : Substituents like nitro (NO₂) or trifluoromethyl (CF₃) on aryl rings improve antimicrobial activity (e.g., 68% quorum sensing inhibition at 250 µM for compound 6p ) .
- Hybridization Strategies : Incorporating chalcones (e.g., 14 ) or sulfonamides enhances antiproliferative effects (33.7% viability reduction in Caco-2 cells at 100 µM) .
- In Vitro Screening : Use GFP-based assays (e.g., P. aeruginosa MH602 strain) to quantify quorum sensing inhibition .
Q. How can contradictions between in vitro and in vivo biological data be resolved for this compound class?
- Methodological Answer :
- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to identify unstable motifs (e.g., hydrazine groups prone to oxidation).
- Cytotoxicity Profiling : Compare therapeutic indices (e.g., compound 6p shows low toxicity in HEK293 cells at 100 µM) .
- Pharmacokinetic Modeling : Use LC-MS/MS to measure plasma half-life and tissue distribution in rodent models.
Q. What computational strategies validate target engagement and optimize lead compounds?
- Methodological Answer :
- Molecular Docking : Schrodinger Glide software predicts binding to LasR (e.g., compound 6p forms hydrogen bonds with Tyr56 and Trp60) .
- DFT Calculations : Analyze electron density maps to prioritize electrophilic centers for covalent modification (e.g., sulfamoyl groups).
- MD Simulations : Assess protein-ligand complex stability over 100 ns trajectories to refine binding poses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
